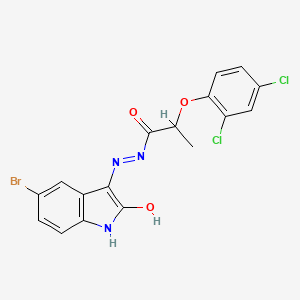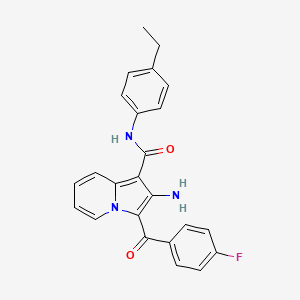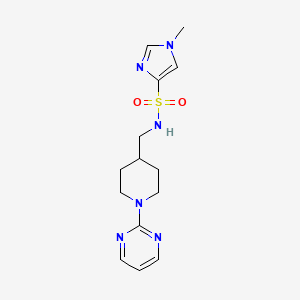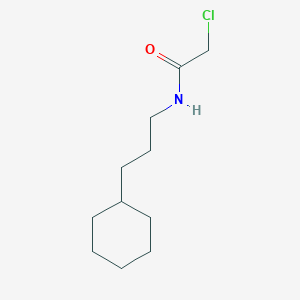
N'-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a brominated indole core, a dichlorophenoxy group, and a propanehydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of 2-Oxoindole: The brominated indole is then oxidized to form 5-bromo-2-oxoindole using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of Dichlorophenoxy Group: The 5-bromo-2-oxoindole is reacted with 2,4-dichlorophenol in the presence of a base like potassium carbonate to form the corresponding ether.
Hydrazide Formation: Finally, the product is treated with hydrazine hydrate to form the propanehydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoindole, converting it to a hydroxyl group.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Various oxidized indole derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Substituted indole derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core can interact with enzyme active sites, leading to inhibition of enzyme activity. The dichlorophenoxy group may enhance the binding affinity and specificity of the compound towards its targets. The propanehydrazide moiety can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the enzyme-inhibitor complex.
類似化合物との比較
Similar Compounds
N’-(5-chloro-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-difluorophenoxy)propanehydrazide: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide is unique due to the specific combination of bromine and dichlorophenoxy groups, which may confer distinct biological activities and binding properties compared to its analogs. The presence of bromine can influence the electronic properties of the indole ring, potentially enhancing its reactivity and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, chemical biology, and industrial applications.
特性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2N3O3/c1-8(26-14-5-3-10(19)7-12(14)20)16(24)23-22-15-11-6-9(18)2-4-13(11)21-17(15)25/h2-8,21,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQXFDNZIUYQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833966.png)


![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2833972.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)


![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)
